molecular formula C10H10F3NO3 B1498792 (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217845-38-9

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1498792
M. Wt: 249.19 g/mol
InChI Key: OEGSRMZWWHEQGV-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a trifluoromethylating agent. The stereochemistry could be controlled by using chiral catalysts or chiral auxiliaries .


Molecular Structure Analysis

The compound has two stereocenters, which means it can exist in four different stereoisomeric forms. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the amino group can participate in condensation reactions, and the carboxylic acid group can undergo esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like -OH, -NH2, and -COOH would increase its solubility in polar solvents .

Scientific Research Applications

However, compounds with trifluoromethyl groups are known to have numerous pharmacological activities . For example, Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist and is used for the treatment of glaucoma .

    Pharmaceutical Applications

    Compounds with trifluoromethyl groups are known to have numerous pharmacological activities . For example, Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist and is used for the treatment of glaucoma .

    FDA-Approved Trifluoromethyl Group-Containing Drugs

    A review of FDA-approved trifluoromethyl group-containing drugs over the last 20 years has been conducted . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

    (2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine

    This is a related compound that also contains a trifluoromethyl group . However, specific applications for this compound were not provided .

Safety And Hazards

As with any chemical compound, handling “(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid” would require appropriate safety measures. The compound’s specific hazards would depend on its reactivity and toxicity, which are not provided in the available data .

Future Directions

The study of this compound could be of interest in various fields, including medicinal chemistry and material science. Its synthesis, characterization, and potential applications could be topics of future research .

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSRMZWWHEQGV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654596
Record name (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS RN

1217845-38-9
Record name (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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